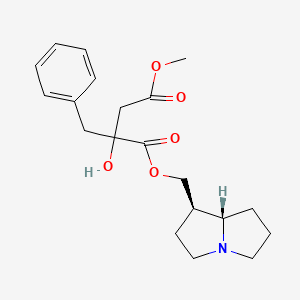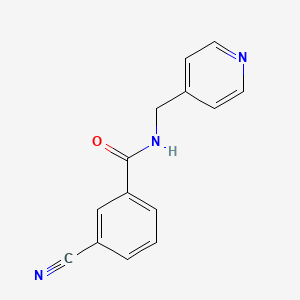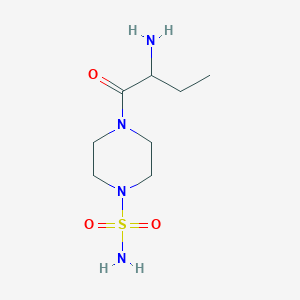
4-(2-Aminobutanoyl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminobutanoyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C8H18N4O3S. It contains a piperazine ring substituted with an aminobutanoyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobutanoyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides and amines. . The reaction conditions often involve the use of organic or inorganic bases to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobutanoyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or aminobutanoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
4-(2-Aminobutanoyl)piperazine-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Aminobutanoyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function . Additionally, the aminobutanoyl group may interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Aminobutanoyl)piperazine-1-sulfonamide include other piperazine derivatives and sulfonamide-containing compounds, such as:
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both the aminobutanoyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H18N4O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(2-aminobutanoyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C8H18N4O3S/c1-2-7(9)8(13)11-3-5-12(6-4-11)16(10,14)15/h7H,2-6,9H2,1H3,(H2,10,14,15) |
InChI Key |
JKYWNZAUQVJHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


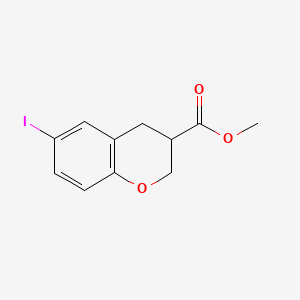
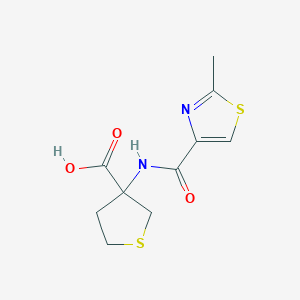

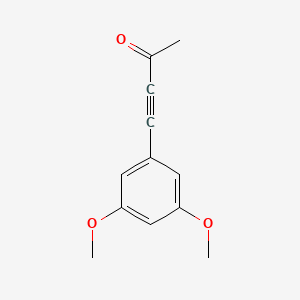
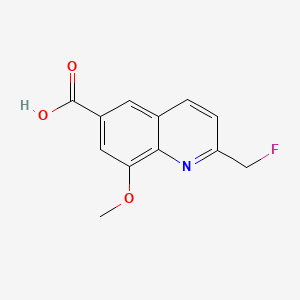
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
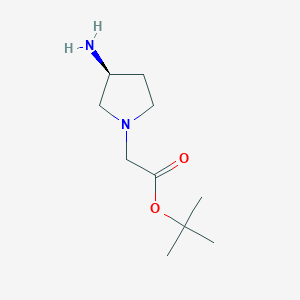
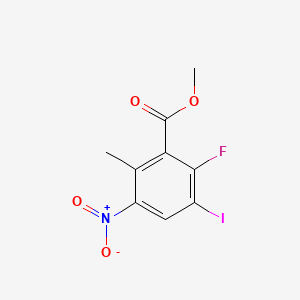
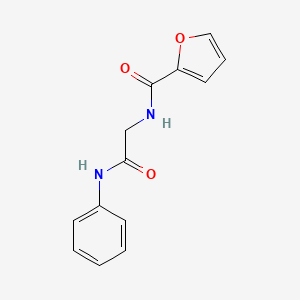
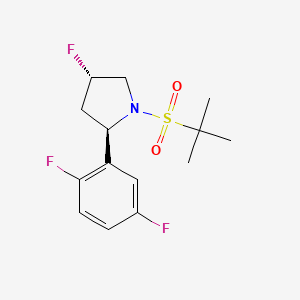
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)

